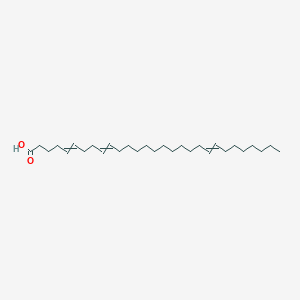
Nonacosa-5,9,21-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonacosa-5,9,21-trienoic acid is a polyunsaturated fatty acid characterized by the presence of three double bonds at the 5th, 9th, and 21st positions. This compound is part of a broader class of natural compounds containing bis-methylene-interrupted Z-double bonds, which are known for their unique structural and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of nonacosa-5,9,21-trienoic acid typically involves multistep processes that include the formation of bis-methylene-interrupted Z-double bonds. One common method involves the Ti-catalyzed cross-cyclomagnesiation of 1,2-dienes with EtMgBr in the presence of metallic Mg and Cp2TiCl2, followed by acid hydrolysis . This method is labor-intensive but effective in producing the desired compound.
Industrial Production Methods: the principles of stereoselective formation of bis-methylene-interrupted Z-double bonds are crucial in any large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Nonacosa-5,9,21-trienoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to form epoxides or peroxides.
Reduction: Reduction reactions can convert the double bonds into single bonds, often using hydrogenation techniques.
Substitution: This involves replacing one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) are often employed.
Major Products:
Oxidation: Epoxides, peroxides
Reduction: Saturated fatty acids
Substitution: Various substituted fatty acids depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Nonacosa-5,9,21-trienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the behavior of polyunsaturated fatty acids.
Biology: Plays a role in the study of cell membrane dynamics and signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of bio-based materials and lubricants
Wirkmechanismus
The mechanism of action of nonacosa-5,9,21-trienoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It also serves as a precursor for bioactive lipid mediators that participate in signaling pathways. These pathways can affect various cellular processes, including inflammation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
- 5,9-Eicosadienoic Acid
- Chatenaytrienin-4
- Mead Acid
Comparison: Nonacosa-5,9,21-trienoic acid is unique due to its specific arrangement of double bonds and its longer carbon chain compared to similar compounds like 5,9-eicosadienoic acid and mead acid. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for specialized applications .
Eigenschaften
CAS-Nummer |
884856-10-4 |
|---|---|
Molekularformel |
C29H52O2 |
Molekulargewicht |
432.7 g/mol |
IUPAC-Name |
nonacosa-5,9,21-trienoic acid |
InChI |
InChI=1S/C29H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31/h8-9,20-21,24-25H,2-7,10-19,22-23,26-28H2,1H3,(H,30,31) |
InChI-Schlüssel |
KGLBESMXVOAFCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC=CCCCCCCCCCCC=CCCC=CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-Hydroxyphenyl)ethyl]-5-methoxy-1,3-dihydro-2H-indol-2-one](/img/structure/B12611268.png)
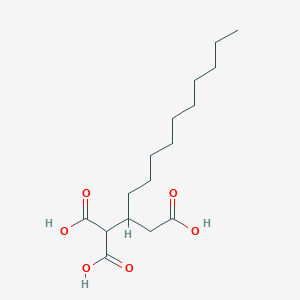
![5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12611275.png)
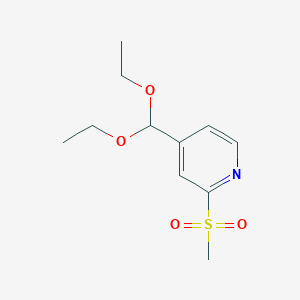

![1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12611298.png)
![[5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile](/img/structure/B12611304.png)

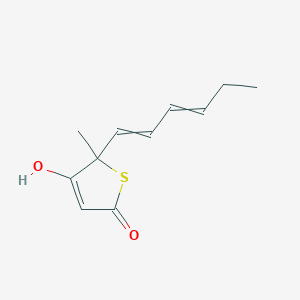
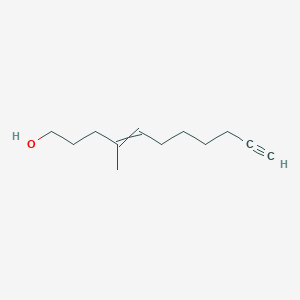
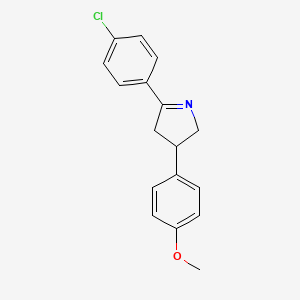
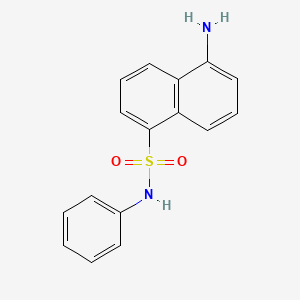
![2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one](/img/structure/B12611345.png)
![3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611349.png)
